molecular formula C24H19BrN4OS B2939108 N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide CAS No. 422290-07-1

N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2939108
CAS No.: 422290-07-1
M. Wt: 491.41
InChI Key: XZXMVXFELTTXOQ-UHFFFAOYSA-N
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Description

N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide is a complex organic compound with a unique structure that includes a triazatetracyclic core

Preparation Methods

The synthesis of N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide can be compared with other triazatetracyclic compounds such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide is a complex organic compound with a unique molecular structure characterized by a tricyclic core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a triazatetracyclic framework , which contributes to its reactivity and biological activity. The synthesis of this compound typically involves several steps:

  • Formation of the Tricyclic Core : Utilizing precursors such as o-phenylenediamines and o-cyanobenzaldehydes.
  • Bromination : Introducing the bromo group through reactions with bromine or N-bromosuccinimide (NBS).
  • Formation of the Sulfanyl Group : Achieved by reacting with thioacetic acid followed by methylation using methyl iodide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In a study screening various compounds against Staphylococcus aureus, some derivatives demonstrated notable inhibitory effects.
  • The presence of the tricyclic structure may enhance membrane permeability and interaction with bacterial enzymes.

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using assays such as DPPH and ABTS radical scavenging:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B64.5 - 81Not specified

These results suggest that modifications in the molecular structure can lead to enhanced antioxidant properties .

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives possess anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity:

  • IC50 values for selected compounds ranged from 10 µM to higher concentrations depending on the specific structure and substituents.
  • The mechanism is believed to involve the modulation of inflammatory pathways through enzyme inhibition .

Anthelmintic Activity

A recent study identified anthelmintic activity using Caenorhabditis elegans as a model organism:

  • Compounds were screened for their ability to paralyze or kill nematodes.
  • The results indicated that specific structural features are crucial for enhancing efficacy against helminths .

Study on Antimicrobial Activity

In a controlled experiment, N-benzyl derivatives were tested against various microbial strains:

  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • : The tricyclic structure enhances interaction with bacterial cell walls.

Study on Antioxidant Properties

A comparative analysis was conducted on several N-benzyl derivatives:

  • Results : The most potent antioxidant was found to inhibit lipid peroxidation significantly.
  • : Structural modifications can lead to improved antioxidant efficacy.

Properties

IUPAC Name

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4OS/c1-28(14-16-7-3-2-4-8-16)22(30)15-31-24-27-19-12-11-17(25)13-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMVXFELTTXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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